molecular formula C19H18FN5O3S B2986237 2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide CAS No. 906225-50-1

2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide

Cat. No. B2986237
CAS RN: 906225-50-1
M. Wt: 415.44
InChI Key: ZPVRIRUOFFWYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidinone ring, which is a common structure in many biologically active compounds .

Scientific Research Applications

Radiosynthesis for Imaging Applications

Compounds structurally related to "2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide" have been developed for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides was reported as selective ligands for this purpose. These compounds, including DPA-714, were designed with a fluorine atom in their structure, allowing for the labeling with fluorine-18 and in vivo imaging using PET (Dollé et al., 2008).

Structural Analysis and Crystallography

The structural analysis of compounds with similar chemical frameworks has been conducted to understand their molecular conformations. Studies on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and similar compounds have revealed details about their molecular structures, including the conformation of the pyrimidine ring relative to the benzene ring, which plays a crucial role in their biological activities (Subasri et al., 2017).

Quantum Chemical Insight and Antiviral Applications

Quantum chemical studies have provided insights into the molecular structure, natural bond orbital (NBO) analysis, and spectroscopic properties of compounds within this chemical family. Specifically, their antiviral potency against SARS-CoV-2 protein has been investigated, demonstrating the potential of these compounds as novel anti-COVID-19 molecules. The optimized geometry and intermolecular interactions have been analyzed, highlighting the significance of substitutions and molecular docking studies (Mary et al., 2020).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of pyrimidine-triazole derivatives have shown promising antimicrobial and antifungal activities. These studies have expanded the application scope of pyrimidine compounds in addressing various microbial infections, offering a pathway for developing new therapeutic agents (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3S/c1-24-16-14(18(27)25(2)19(24)28)17(23-15(22-16)10-3-4-10)29-9-13(26)21-12-7-5-11(20)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVRIRUOFFWYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NC4=CC=C(C=C4)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.